4,5Alpha-Epoxy Eplerenone
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Overview
Description
4,5Alpha-Epoxy Eplerenone is a derivative of eplerenone, a well-known aldosterone receptor antagonist. Eplerenone is primarily used to treat conditions such as heart failure and hypertension by blocking the action of aldosterone, a hormone that regulates blood pressure . The compound this compound is characterized by the presence of an epoxy group at the 4,5 position, which may confer unique chemical and biological properties.
Preparation Methods
The synthesis of 4,5Alpha-Epoxy Eplerenone involves several steps, starting from eplerenoneOne common method involves the use of peracids or other oxidizing agents to introduce the epoxy group at the desired position . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time adjustments .
Chemical Reactions Analysis
4,5Alpha-Epoxy Eplerenone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups present in the molecule.
Substitution: The epoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5Alpha-Epoxy Eplerenone has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of epoxy groups and their interactions with other functional groups.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, eplerenone.
Mechanism of Action
The mechanism of action of 4,5Alpha-Epoxy Eplerenone involves its interaction with the mineralocorticoid receptor, similar to eplerenone. By binding to this receptor, the compound blocks the action of aldosterone, leading to decreased sodium reabsorption and reduced blood pressure . The presence of the epoxy group may influence the binding affinity and selectivity of the compound, potentially enhancing its therapeutic effects.
Comparison with Similar Compounds
4,5Alpha-Epoxy Eplerenone can be compared to other aldosterone receptor antagonists, such as:
Eplerenone: The parent compound, which lacks the epoxy group.
Spironolactone: Another aldosterone antagonist with a broader spectrum of hormonal activity.
Finerenone: A newer aldosterone antagonist with improved selectivity and reduced side effects.
The unique presence of the epoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H30O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl (1R,2S,6S,8S,10R,11R,12S,15R,16S,18R)-2,16-dimethyl-5,5'-dioxospiro[7,19-dioxahexacyclo[9.8.0.01,18.02,8.06,8.012,16]nonadecane-15,2'-oxolane]-10-carboxylate |
InChI |
InChI=1S/C24H30O7/c1-20-11-15-24(29-15)17(13(20)4-8-22(20)9-6-16(26)30-22)12(19(27)28-3)10-23-18(31-23)14(25)5-7-21(23,24)2/h12-13,15,17-18H,4-11H2,1-3H3/t12-,13+,15-,17+,18-,20+,21+,22-,23-,24-/m1/s1 |
InChI Key |
UUMOKVKVTZXGNO-NMIPICBHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@H]3[C@]1(O3)C[C@H]([C@@H]4[C@]25[C@H](O5)C[C@]6([C@H]4CC[C@@]67CCC(=O)O7)C)C(=O)OC |
Canonical SMILES |
CC12CCC(=O)C3C1(O3)CC(C4C25C(O5)CC6(C4CCC67CCC(=O)O7)C)C(=O)OC |
Origin of Product |
United States |
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